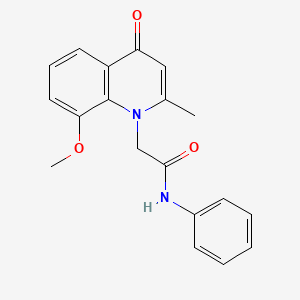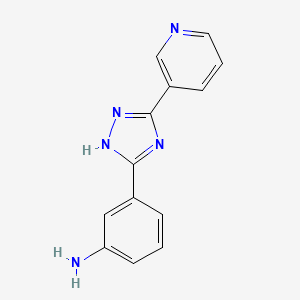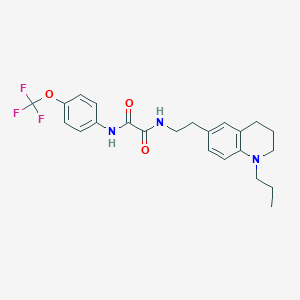
N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex chemical compound with potential implications in various fields of research. It has been studied for its potential use in the field of plant biology, particularly in relation to the hormone abscisic acid (ABA) .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The crystal structure of the compound in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that it mediates a gate-latch-lock interacting network .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.442. Other physical and chemical properties are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Dopamine Agonist Properties
Tetrahydroquinoline derivatives have been explored for their dopamine agonist properties. A study synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, examining their potential for dopamine-like activity. Such compounds, by virtue of their structural similarity, may offer insights into the neuropharmacological applications of the compound , particularly in contexts where dopamine modulation is beneficial (Jacob et al., 1981).
Orexin Receptors and Sleep Modulation
Research on orexin receptors highlights the role of tetrahydroquinoline derivatives in sleep modulation. Blockade of orexin-1 receptors has been shown to attenuate the sleep-promoting effects of orexin-2 receptor antagonism, with implications for understanding sleep mechanisms and developing sleep aids. This application is relevant for compounds targeting orexin pathways for therapeutic purposes (Dugovic et al., 2009).
Anti-inflammatory and Analgesic Agents
Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies provide a framework for developing new therapeutic agents based on tetrahydroquinoline structures, indicating potential applications in pain and inflammation management (Abadi et al., 2005).
Anticancer Agents
The synthesis and evaluation of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents demonstrate the therapeutic potential of tetrahydroquinoline derivatives against various cancer cell lines. These findings suggest possible applications in oncology, particularly in designing new drugs to target specific types of cancer cells (Fang et al., 2016).
Fluorescent Zinc Sensors
The development of isoquinoline-based TQEN family ligands for fluorescent zinc sensing highlights the utility of tetrahydroquinoline derivatives in biochemical and analytical applications. Such compounds can be used for detecting and quantifying zinc ions, a crucial aspect of studying biological systems and environmental samples (Mikata et al., 2008).
Wirkmechanismus
Safety and Hazards
The specific safety and hazards associated with this compound are not detailed in the available resources. It’s mentioned that the compound is intended for research use only and not for human or veterinary use.
Zukünftige Richtungen
The compound holds promise for various applications due to its unique properties. The complex crystal structure provides a structural basis for designing the next generation of ABA-mimicking small molecules . It’s envisioned that intervention of ABA signaling by small molecules could help plants to overcome abiotic stresses such as drought, cold, and soil salinity .
Eigenschaften
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c1-2-13-29-14-3-4-17-15-16(5-10-20(17)29)11-12-27-21(30)22(31)28-18-6-8-19(9-7-18)32-23(24,25)26/h5-10,15H,2-4,11-14H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRDKVAAJMGCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2826976.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2826978.png)

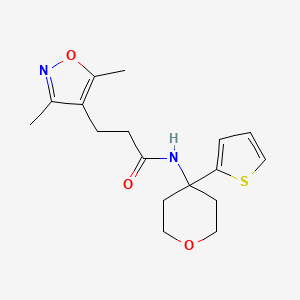
![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2826982.png)
![ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B2826983.png)
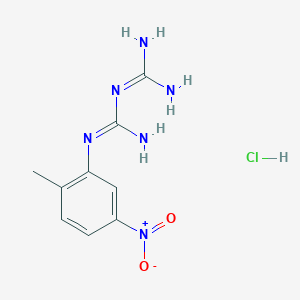




![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)
